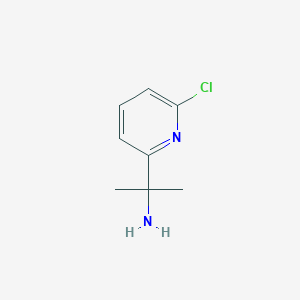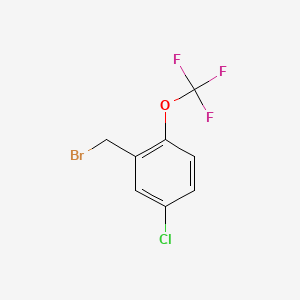
5-Chloro-2-(trifluoromethoxy)benzyl bromide
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1092461-19-2 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) demonstrated the use of related compounds in the generation of arynes, intermediates that can be used to synthesize naphthalenes. Their study involved the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA), leading to various phenyllithium intermediates and ultimately to 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These arynes were trapped with furan to produce cycloadducts, which could then be converted into trifluoromethoxy-1-naphthols or 1,4-epoxy-1,4-dihydro-5-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).
Generation and Reactions of Dianions
Coppola and Damon (1995) studied the generation and reactions of dianions derived from 2-propynamides, which is relevant for understanding the chemical behavior of similar bromide-containing compounds. They found that the dianion of N-benzyl-2-propynamide can be generated and reacted with aldehydes or ketones to produce hydroxypropynamides (Coppola & Damon, 1995).
Nucleophilic Trifluoromethylation in Ionic Liquids
Kim and Shreeve (2004) explored nucleophilic trifluoromethylation reactions using (trifluoromethyl)trimethylsilane in ionic liquids, which is pertinent to understanding the reactivity of 5-chloro-2-(trifluoromethoxy)benzyl bromide in different solvent environments. Their research focused on reactions with aryl, allyl, benzyl, and alkyl halides in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).
Synthesis of Antitumor Agents
Yamashita et al. (1989) conducted a study on the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, an antitumor agent, which provides insight into the potential medicinal applications of related trifluoromethyl compounds. This synthesis started from 2'-deoxy-5-iodouridine and involved various steps including benzylation and coupling with trifluoromethylcopper (Yamashita et al., 1989).
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) reported on a method for the trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This process involved the generation of a trifluoromethoxide anion capable of substituting activated bromides like benzyl bromide. This study is relevant for understanding the reactivity and potential applications of this compound in organic synthesis (Marrec et al., 2010).
Safety and Hazards
This compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (Immediately call a POISON CENTER or doctor/physician), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Benzyl bromides are commonly used in organic synthesis as alkylating agents. They can react with a variety of nucleophiles, forming new bonds at the carbon atom attached to the bromine .
Mode of Action
The bromine atom in benzyl bromides is a good leaving group, which makes these compounds highly reactive. When a nucleophile, such as an amine or a carboxylate ion, encounters the benzyl bromide, it can displace the bromine atom, forming a new bond with the carbon .
Biochemical Pathways
Benzyl bromides can potentially react with various biomolecules in the body, altering their structure and function .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed into the bloodstream after ingestion or inhalation, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “5-Chloro-2-(trifluoromethoxy)benzyl bromide”. Due to its reactivity, it could potentially cause cellular damage by reacting with biological molecules .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors could affect its stability, reactivity, and overall efficacy .
properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZXASWBNNGRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



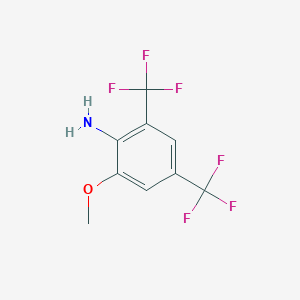
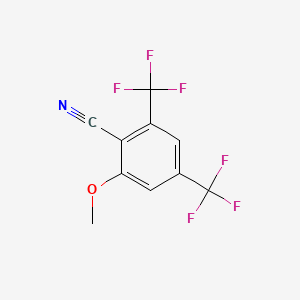


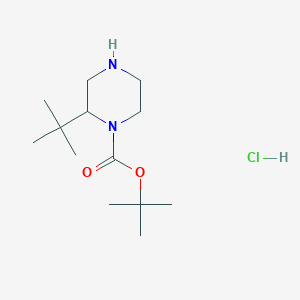
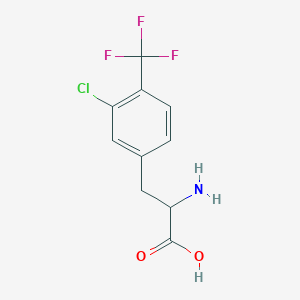

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)
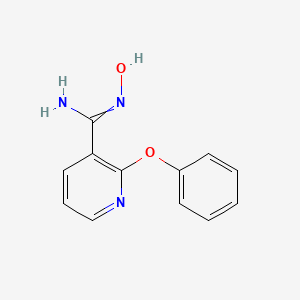

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)

